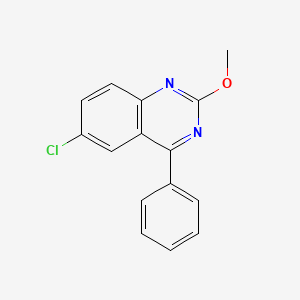![molecular formula C21H16N2OS B5680056 (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B5680056.png)
(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone
Übersicht
Beschreibung
The compound "(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone" belongs to a class of organic compounds that are significant in various fields of chemistry and materials science due to their unique properties and potential applications.
Synthesis Analysis
Although specific details on the synthesis of this exact compound were not available, related compounds have been synthesized using various organic synthesis techniques. For instance, similar compounds like 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have been synthesized and characterized spectroscopically (Al-Ansari, 2016).
Molecular Structure Analysis
The molecular structure of closely related compounds has been studied using techniques like X-ray diffraction (XRD). For example, a study focused on the crystal and molecular structure of a compound with a slightly different substituent, providing insights into its geometric configuration (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are often influenced by their molecular structure. For instance, the spectroscopic properties, including electronic absorption and fluorescence of similar compounds, have been explored, revealing their interaction with solvents and the role of molecular orbitals (Al-Ansari, 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments. Research on related compounds provides insights into these aspects through crystallographic studies (Lakshminarayana et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are key to predicting the compound's applications and interactions. Studies on similar compounds using spectroscopic analysis and quantum chemistry calculations have shed light on these aspects (Al-Ansari, 2016).
Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Electronic Structure
- Spectroscopic Analysis : The electronic absorption, excitation, and fluorescence properties of compounds similar to (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone have been studied in various solvents. These studies, based on electronic absorption and emission, reveal dual fluorescence with weak charge transfer separation in different solvents. Quantum chemistry calculations using DFT and TD-DFT methods have provided insights into the molecular structures and electronic properties of these compounds (Al-Ansari, 2016).
Crystal and Molecular Structure Analysis
- Crystal Structure : The crystal structure of closely related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been characterized using X-ray diffraction (XRD). Such studies provide detailed insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the behavior of these compounds in different environments (Lakshminarayana et al., 2009).
Synthesis and Biological Activity
- Antitumor Agents : Certain derivatives, like (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone, have been identified as potent antitumor agents. These compounds have unique bioisosteric substructures and exhibit selective cytotoxicity against tumorigenic cell lines. The structure-activity relationships (SAR) of these compounds have been explored to enhance their potency (Hayakawa et al., 2004).
- Antibacterial Activity : Novel compounds similar in structure to (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone have been synthesized and characterized for their antibacterial activity. Studies include spectroscopic characterization, density functional theory calculations, and molecular docking to understand their mechanism of action and efficacy against bacterial strains (Shahana & Yardily, 2020).
Molecular Docking and Drug Design
- Antipsychotic Activity : Novel derivatives, including those structurally related to (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone, have been investigated for their antipsychotic activity. These studies involve the synthesis and characterization of the compounds, followed by evaluation of their antipsychotic efficacy using animal models and molecular docking techniques (Gopi, Sastry, & Dhanaraju, 2017).
Eigenschaften
IUPAC Name |
(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-13-7-9-15(10-8-13)19(24)20-18(22)16-11-12-17(23-21(16)25-20)14-5-3-2-4-6-14/h2-12H,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSPYNMVWABAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-fluorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5679976.png)

![methyl 1-[(4-bromophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5679998.png)
![2-[5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1-(3,5-dimethylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5680003.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5680008.png)
![2-[2-(5-methoxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B5680016.png)
![methyl 4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5680036.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]pyrrolidin-3-yl}acetamide](/img/structure/B5680038.png)
![1-[6-morpholin-4-yl-3'-(1H-pyrazol-1-yl)biphenyl-3-yl]ethanone](/img/structure/B5680048.png)

![5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5680071.png)
![3-(2-{[1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]amino}ethyl)-1,3-oxazinan-2-one](/img/structure/B5680072.png)

![{1-[2-(3-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5680100.png)